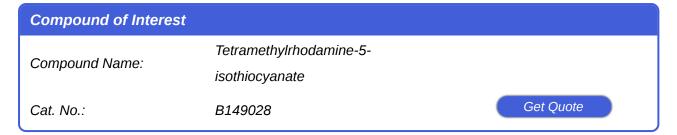




Application Notes: Live-Cell Imaging Using Tetramethylrhodamine-5-isothiocyanate (TRITC)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine-5-isothiocyanate (TRITC) is a well-established aminereactive fluorescent dye from the rhodamine family, widely utilized in biological research.[1] It emits a distinct orange-to-red fluorescence, making it a valuable tool for fluorescence microscopy.[2] The isothiocyanate group (-N=C=S) readily reacts with primary amine groups on proteins and other biomolecules under mild alkaline conditions to form stable thiourea bonds.[1][3] This property makes TRITC an excellent choice for covalently labeling purified antibodies, proteins, or ligands, which can then be used as specific probes in a variety of applications, including immunofluorescence, flow cytometry, and live-cell imaging.[4]

This document provides detailed protocols for the conjugation of TRITC to proteins and the subsequent use of these conjugates for imaging dynamic processes in living cells. While newer fluorophores may offer greater photostability[4][5], TRITC remains a cost-effective and reliable option for many live-cell imaging experiments.

Properties of TRITC

Understanding the spectral properties of TRITC is critical for designing experiments and selecting appropriate microscope filter sets. The dye is typically excited by the 532 nm or 561 nm laser lines and emits in the orange-red spectrum.[4][5]



Property	Value	Reference
Excitation Maximum (Ex)	~544-560 nm	[1][5][6]
Emission Maximum (Em)	~570-590 nm	[1][6]
Molecular Weight	~479 g/mol	[3]
Reactive Group	Isothiocyanate	[1]
Reacts With	Primary Amines (-NH ₂)	[3]
Common Laser Lines	532 nm, 561 nm	[4][5]
Fluorescence Color	Orange-Red	[2]

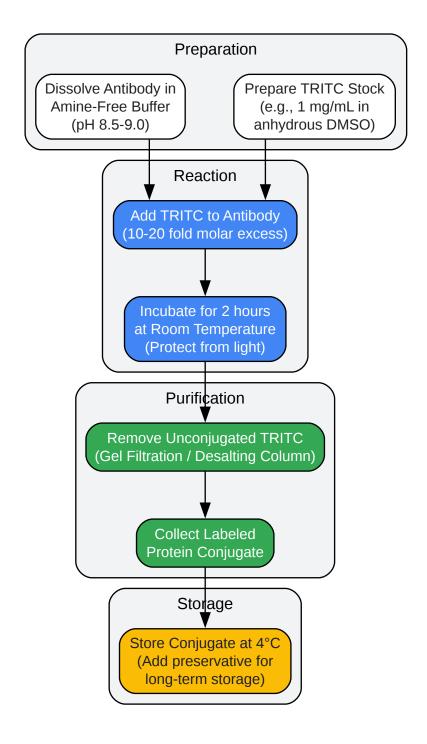
Experimental Protocols

Live-cell imaging with TRITC is typically a multi-stage process that begins with the covalent conjugation of the dye to a protein of interest.

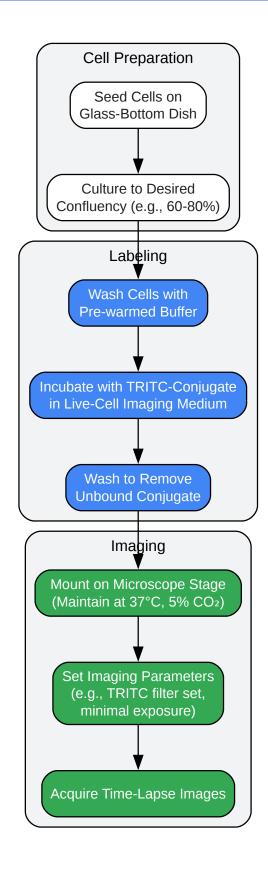
Part 1: Protocol for TRITC Conjugation to an Antibody/Protein

This protocol describes the process of covalently labeling an antibody or other purified protein with TRITC. The reaction is most efficient at a pH of 8.0-9.0 and must be performed in an amine-free buffer to prevent competition with the labeling reaction.[3]

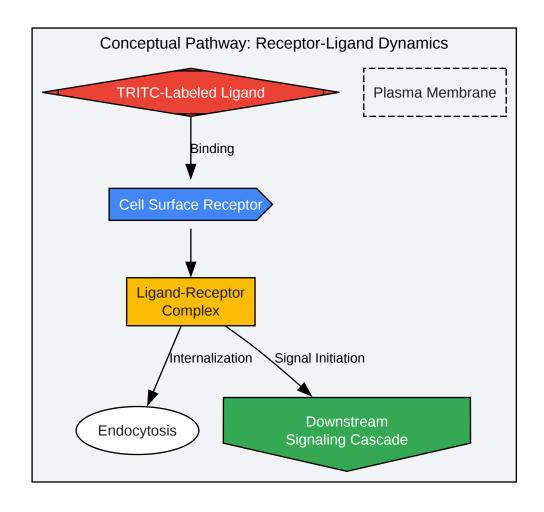












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